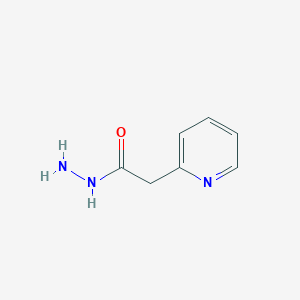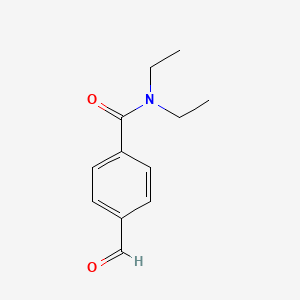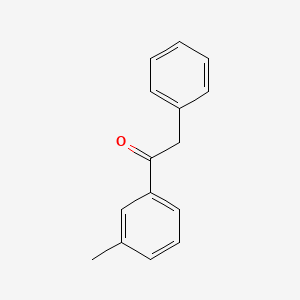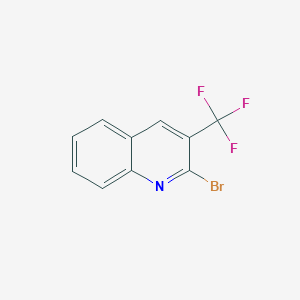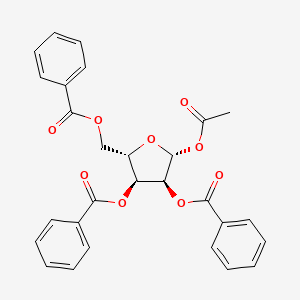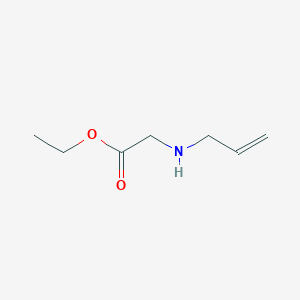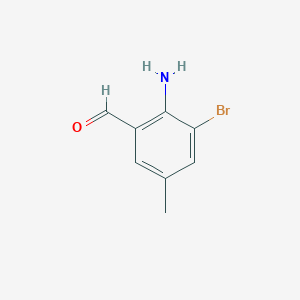
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
Übersicht
Beschreibung
The compound "2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline" is a quinoline derivative characterized by the presence of bromo, fluoro, and trifluoromethyl groups on its aromatic quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The specific substitution pattern on the quinoline ring can significantly influence the compound's physical properties, reactivity, and potential applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and functional group transformations. For instance, the synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines, which are structurally related to the compound of interest, has been achieved through Sonogashira coupling reactions, yielding moderate to good yields . The precursor 6-bromoquinolines, which are key intermediates for such compounds, are obtained from intramolecular cyclization reactions . Similarly, the synthesis of 4-(trifluoromethyl)quinoline derivatives has been reported, where the key step involves the condensation of trifluoroacetoacetate with anilines followed by cyclization and subsequent functional group transformations .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial in determining their properties and reactivity. For example, the crystal structure of a related compound, 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, was determined using X-ray diffraction, revealing that it crystallizes in the triclinic system . The molecular geometry, such as torsional angles and the presence of electron-withdrawing groups like trifluoromethyl, can influence the compound's behavior, including its liquid crystal properties .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are often influenced by the substituents on the quinoline ring. For instance, the presence of a trifluoromethyl group can enhance the efficiency of anodic alpha-fluorination reactions in the case of quinolyl sulfides . The reactivity of these compounds can also be tailored for the synthesis of a wide range of substituted quinolines, including those with amino, bromo, chloro, and other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are largely dependent on their molecular structure. The introduction of fluorinated groups, such as trifluoromethyl, can significantly alter the compound's properties, making them suitable for various applications, including potential agrochemical ingredients . The presence of electron-withdrawing groups can also affect the compound's antibacterial and antifungal activities, as seen in the case of 2,3-bis(bromomethyl)quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline has been a focal point in synthetic chemistry, serving as a versatile substrate for regioselective functionalization. This compound, alongside its analogs, has been utilized to explore the conditions under which exhaustive functionalization reactions can be carried out, particularly using trimethylsilyl entities and iodine atoms without impairing the bromine atom present at the 4-position (Marull & Schlosser, 2004). Similarly, it has facilitated the synthesis of quinoline derivatives through reactions with Et 4,4,4-trifluoroacetoacetate under carefully controlled conditions (Lefebvre, Marull, & Schlosser, 2003), demonstrating its role in the elaboration of 2-(trifluoromethyl)quinolinones into various functionalized quinolines.
Steric Effects and Molecular Interactions
The compound and its derivatives have been instrumental in studying steric effects and molecular interactions. For instance, research into the relay propagation of crowding highlighted the trifluoromethyl group's role as both an emitter and transmitter of steric pressure, offering insights into the deprotonation processes of bromo(trifluoromethyl)quinolines (Schlosser et al., 2006).
Antimicrobial and Biological Activities
Furthermore, the antimicrobial potential of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline derivatives has been explored, with certain derivatives exhibiting significant activity against gram-positive bacteria and a wide spectrum of antifungal activities. This showcases the compound's potential as a scaffold for developing new antimicrobial agents (Ishikawa et al., 2012).
Optical and Photophysical Studies
The compound's derivatives have also found applications in optical and photophysical studies. For instance, Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized, revealing their fluorescence properties and aggregation-induced emission (AIE) characteristics, which are significant for developing new photoluminescent materials (Rajalakshmi & Palanisami, 2020).
Antiviral Research
Moreover, quinoline conjugates incorporating 1,2,3-triazole, synthesized via microwave-assisted click chemistry, have shown high potency against SARS-CoV-2, demonstrating the compound's relevance in the search for new antiviral agents (Seliem et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.
Pharmacokinetics
Its lipophilicity is indicated by an iLOGP of 2.52 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. For instance, it should be stored in a dry, well-ventilated place, away from fire and combustibles .
Eigenschaften
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYXAAALOPGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454797 | |
| Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
596845-30-6 | |
| Record name | 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596845-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





